molecular formula C13H20N2 B2974632 1-(4-Isopropylphenyl)piperazine CAS No. 68104-59-6

1-(4-Isopropylphenyl)piperazine

Cat. No.: B2974632
CAS No.: 68104-59-6
M. Wt: 204.317
InChI Key: DMEHPDNBUYEJGP-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)piperazine is a phenylpiperazine derivative characterized by a piperazine ring substituted at the para position of a benzene ring with an isopropyl group (–CH(CH₃)₂). Piperazines are known for their versatility in drug design due to their ability to interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors . The para-substituted isopropyl group in this compound may influence its pharmacokinetic properties, such as lipophilicity and receptor binding affinity, distinguishing it from other phenylpiperazine analogues .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11(2)12-3-5-13(6-4-12)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEHPDNBUYEJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(4-Isopropylphenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Isopropylphenyl)piperazine has various applications in scientific research, particularly in the fields of medicinal chemistry and materials science . Its use as an intermediate in synthesizing complex molecules allows for exploration in drug discovery and materials development.

Chemical Properties and Structure

This compound is a chemical compound with a piperazine ring structure, modified with an isopropylphenyl group . The piperazine ring is a common motif in many biologically active compounds, while the isopropylphenyl group can influence the compound's lipophilicity and pharmacokinetic properties.

Research Applications

  • Pharmaceutical Research: Piperazine derivatives, including this compound, are frequently used in synthesizing drug candidates . The piperazine moiety is present in a wide array of drugs, including antianginals, antidepressants, antihistamines, antipsychotics, and urologicals . The presence of the isopropylphenyl group can modulate the compound's interaction with biological targets.
  • Antimicrobial Research: Derivatives of piperazine have demonstrated antimicrobial properties, making them useful in developing new antimicrobial agents.
  • Anti-Tumor Research: Certain piperazine derivatives have shown promise in anti-tumor research. These compounds can induce cell apoptosis through various mechanisms, such as mitochondrial dysfunction or modulation of apoptotic proteins.
  • Tyrosinase Inhibition: Piperazine-based compounds have been explored for their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis . Such compounds have potential therapeutic applications in treating skin disorders related to melanin production .
  • Cytotoxic Agents: Piperazinone derivatives have been studied for their cytotoxic activities on cancer and normal cell lines, indicating their potential as anticancer agents .
  • Synthesis of complex molecules: 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride, which contains a piperazine ring, is a useful research compound with potential applications in treating cancer and neurological disorders. Similarly, (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone, another piperazine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-tumor research.

Methods of Piperazine Purification

The purification of piperazine is of significant importance because a high degree of chemical purity is both desirable and necessary for its applications .

  • Piperazine Salt Formation: A method of separating piperazine from mixtures involves forming a piperazine salt and regenerating piperazine from the salt . This method is applicable to the purification of N-methyl piperazine and other N-alkyl and C-alkyl piperazines .
  • Piperazine Diacetate Precipitation: Crude piperazine can be dissolved in acetone, and acetic acid can be added to precipitate the piperazine selectively as the diacetate . The recovered precipitate can then be regenerated to recover substantially all of the piperazine in pure form .

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)piperazine involves its interaction with molecular targets such as GABA receptors. The compound binds to these receptors, causing hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission . This mechanism is similar to that of other piperazine derivatives, which are known to exert their effects through modulation of neurotransmitter systems.

Comparison with Similar Compounds

Structural Analogues

The pharmacological activity of phenylpiperazines is highly dependent on the substituent's position and electronic properties on the aromatic ring. Below is a structural and functional comparison of 1-(4-Isopropylphenyl)piperazine with key analogues:

Table 1: Structural and Receptor Affinity Comparison
Compound Name Substituent Position Key Substituent Primary Receptor Targets Affinity/Activity Notes
This compound Para Isopropyl 5-HT receptors (hypothesized) Likely 5-HT1A/5-HT2A modulation (inferred from structural analogs)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Meta –CF₃ 5-HT1B/5-HT2A High 5-HT1B affinity (Ki = 20 nM); used in studies of serotonin syndrome
1-(3-Chlorophenyl)piperazine (mCPP) Meta –Cl 5-HT2C > 5-HT1B 5-HT2C agonist (Ki = 10 nM); anxiogenic effects in humans
1-(4-Methoxyphenyl)piperazine Para –OCH₃ 5-HT1A Moderate 5-HT1A affinity (Ki = 150 nM); anxiolytic potential
1-(2-Methoxyphenyl)piperazine Ortho –OCH₃ 5-HT1A Lower affinity than para-substituted analogues

Key Observations :

  • Substituent Position : Meta-substituted compounds (e.g., TFMPP, mCPP) exhibit stronger 5-HT1B/5-HT2C affinity, whereas para-substituted derivatives (e.g., this compound, 1-(4-Methoxyphenyl)piperazine) may favor 5-HT1A interactions .
  • Electronic Effects : Electron-withdrawing groups (–CF₃, –Cl) enhance 5-HT1B/2C binding, while electron-donating groups (–OCH₃, –CH(CH₃)₂) may stabilize interactions with 5-HT1A .

Pharmacological and Therapeutic Differences

Serotonergic Activity
  • This could imply anxiolytic or antidepressant effects .
  • TFMPP : Acts as a 5-HT1B/2A agonist, inducing hyperthermia and locomotor stimulation in rodents. Often combined with benzylpiperazine (BZP) to mimic MDMA-like effects .
  • mCPP : A 5-HT2C-preferring agonist linked to anxiety, nausea, and appetite suppression in clinical studies .
Selectivity and Side Effects
  • TFMPP and mCPP : Both show promiscuous binding to multiple 5-HT subtypes, increasing side effect profiles (e.g., TFMPP’s association with seizures at high doses) .

Biological Activity

1-(4-Isopropylphenyl)piperazine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H20N2
  • Molecular Weight : 204.31 g/mol

The compound is a derivative of piperazine, featuring an isopropyl group attached to a phenyl ring. Its structural characteristics contribute to its unique biological activities.

This compound is believed to act primarily as a GABA receptor agonist , similar to other piperazine derivatives. This interaction can lead to various physiological effects, including:

  • Neurotransmission Modulation : By acting on GABA receptors, it may enhance inhibitory neurotransmission.
  • Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth, which is crucial for developing new antimicrobial agents.
  • Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer).
  • IC50 Values :
    • A549: 5.24 µM
    • HeLa: 0.19 µM (better than cisplatin)
    • SGC7901: 0.41 µM (better than cisplatin) .

These results suggest that this compound could serve as a scaffold for developing new anticancer drugs.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the piperazine ring and the phenyl substituents significantly affect biological activity. For example, substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific targets .

CompoundStructureBiological ActivityIC50 Value
This compoundStructureAnticancerA549: 5.24 µM
Chalcone-piperazine derivativeStructureAntitumorHeLa: 0.19 µM
Other piperazine derivativesVariousAntimicrobialVaries

Study on Cancer Cell Lines

A study published in Nature reported that compounds derived from piperazine, including this compound, exhibited potent antitumor activity against various human cancer cell lines. The study emphasized the importance of substituent patterns on the phenyl ring in enhancing anticancer activity .

Antimicrobial Efficacy

In another investigation, a series of piperazine derivatives were assessed for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed superior activity compared to traditional antibiotics at similar concentrations .

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